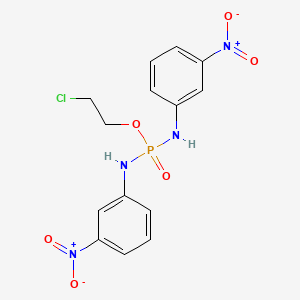
2-Chloroethyl N,N'-bis(3-nitrophenyl)phosphorodiamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate is an organic compound with the molecular formula C14H14ClN4O6P It is a phosphorodiamidate derivative, characterized by the presence of two nitrophenyl groups and a chloroethyl group attached to the phosphorodiamidate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate typically involves the reaction of 2-chloroethylamine with N,N’-bis(3-nitrophenyl)phosphorodiamidic chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phosphorodiamidate core, using oxidizing agents like peroxides or ozone.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, chloroform), mild heating.
Reduction: Hydrogen gas, metal catalysts (Pd/C), metal hydrides (LiAlH4).
Oxidation: Peroxides, ozone, solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution: Corresponding substituted phosphorodiamidates.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized phosphorodiamidate derivatives.
Scientific Research Applications
2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorodiamidate derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of advanced materials and coatings with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate involves its interaction with biological molecules such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that can affect their function. The nitrophenyl groups may also participate in redox reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl N-(3-nitrophenyl)carbamate: Similar structure but with a carbamate group instead of a phosphorodiamidate core.
2-Chloro-N,N-bis(2-chloroethyl)ethanamine:
N,N’-Bis(3-nitrophenyl)phosphorodiamidate: Lacks the chloroethyl group, affecting its reactivity and applications.
Uniqueness
2-Chloroethyl N,N’-bis(3-nitrophenyl)phosphorodiamidate is unique due to the combination of its chloroethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62026-12-4 |
|---|---|
Molecular Formula |
C14H14ClN4O6P |
Molecular Weight |
400.71 g/mol |
IUPAC Name |
N-[2-chloroethoxy-(3-nitroanilino)phosphoryl]-3-nitroaniline |
InChI |
InChI=1S/C14H14ClN4O6P/c15-7-8-25-26(24,16-11-3-1-5-13(9-11)18(20)21)17-12-4-2-6-14(10-12)19(22)23/h1-6,9-10H,7-8H2,(H2,16,17,24) |
InChI Key |
FYBSTJOHDALVKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NP(=O)(NC2=CC(=CC=C2)[N+](=O)[O-])OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















